![molecular formula C13H19N3O4 B6646874 4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as DPCPX, is a potent and selective antagonist for the adenosine A1 receptor. It was first synthesized in the early 1980s and has since been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor antagonism.
Mechanism of Action
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling. This inhibition of adenosine signaling can have a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of vascular tone, and the inhibition of platelet aggregation. It has also been shown to have potential anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is a highly selective and potent antagonist of the adenosine A1 receptor, making it a valuable tool for studying the physiological and biochemical effects of adenosine signaling. However, its complex synthesis and high cost can limit its use in certain lab experiments.
Future Directions
There are several potential future directions for research involving 4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid. These include the study of its potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer, as well as the development of new and improved methods for synthesizing 4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid and related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of adenosine A1 receptor antagonism and its potential impact on human health.
Synthesis Methods
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethyl-3-pyrazolecarboxylic acid with various reagents to form the desired product. The synthesis of 4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is complex and requires specialized equipment and expertise.
Scientific Research Applications
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and biochemical processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
properties
IUPAC Name |
4-[[(2,5-dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-9-7-10(16(2)15-9)11(17)14-8-13(12(18)19)3-5-20-6-4-13/h7H,3-6,8H2,1-2H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDNXZUHYAYOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2(CCOCC2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid |
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